molecular formula C9H8F2O B2806256 2-(2,4-Difluorophenyl)propanal CAS No. 1494406-28-8

2-(2,4-Difluorophenyl)propanal

Cat. No. B2806256
CAS RN: 1494406-28-8
M. Wt: 170.159
InChI Key: XCTBCFBCVZWTDP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)propanal is a chemical compound . It is related to 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol, which has a molecular formula of C12H14F2O2 and an average mass of 228.235 Da . Another related compound is 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, which has a linear formula of C8H9F2N .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of the compound N-(2,4-Difluorophenyl)-2-fluorobenzamide was achieved in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Another study reported the efficient synthesis of 2-(2,4-difluorophenyl)propane using solid acid catalysts .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide was determined using single-crystal X-ray diffraction methods . The compound crystallized in space group Pn, with both aromatic rings effectively coplanar . Another study reported the crystal structure of a related compound, propanal, determined using powder X-ray diffraction and neutron scattering .


Chemical Reactions Analysis

The decomposition mechanism of propanal, a related compound, has been studied. The decomposition at the initial stages of pyrolysis occurs through four unimolecular barrierless reactions . Another study reported the addition-elimination reactions of aldehydes and ketones, which are relevant to the chemical reactivity of 2-(2,4-Difluorophenyl)propanal .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the thermal expansion and far-IR spectrum of propanal were determined using powder X-ray diffraction, neutron scattering, and other techniques .

Scientific Research Applications

Prodrug Development

One of the notable applications of 2-(2,4-Difluorophenyl)propanal derivatives is in the development of prodrugs. For instance, fosfluconazole, a water-soluble prodrug of Diflucan, was developed to improve solubility and bioavailability. The strategy behind the selection of the phosphate ester promoiety, which involved the phosphorylation of a sterically hindered tertiary alcohol, illustrates the chemical versatility and potential of 2-(2,4-Difluorophenyl)propanal derivatives in drug formulation (Bentley et al., 2002).

Organic Electronics

2-(2,4-Difluorophenyl)propanal derivatives have also been explored for their utility in organic electronics, particularly in organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamines were synthesized and showed significant potential as hole-injecting and hole-transporting layers in OLEDs, demonstrating the impact of fluorinated substituents on electronic properties and device performance (Li et al., 2012).

Anticancer Research

In the realm of anticancer research, derivatives of 2-(2,4-Difluorophenyl)propanal have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines. The induction of apoptosis in oral squamous cell carcinomas by these compounds suggests their potential as therapeutic agents (Yamali et al., 2017).

Synthesis of Analogous Compounds

The synthesis of fluconazole analogs highlights the chemical adaptability of 2-(2,4-Difluorophenyl)propanal derivatives. These analogs, designed to mimic fluconazole's antifungal properties, underscore the compound's significance in generating new pharmaceuticals (Heravi & Motamedi, 2004).

Chemical Synthesis and Functionalization

The compound's derivatives have facilitated the regioexhaustive functionalization of difluorophenols, enabling the synthesis of diverse fluorinated hydroxybenzoic acids. This showcases the utility of 2-(2,4-Difluorophenyl)propanal derivatives in expanding the toolbox for synthetic organic chemistry (Marzi, Gorecka, & Schlosser, 2004).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of related compounds. For instance, 2-(2,4-DIFLUOROPHENYL)ETHANAMINE is classified as a hazardous substance, with specific precautions required for handling and storage .

Future Directions

Future research could focus on the synthesis, structural analysis, and potential applications of 2-(2,4-Difluorophenyl)propanal and related compounds. For instance, cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine have shown promising properties for structural transformation, luminescence switching, and photocatalytic activity for hydrogen evolution . Further studies could also explore the potential of these compounds in medicinal chemistry and pharmaceuticals .

properties

IUPAC Name

2-(2,4-difluorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTBCFBCVZWTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)propanal

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